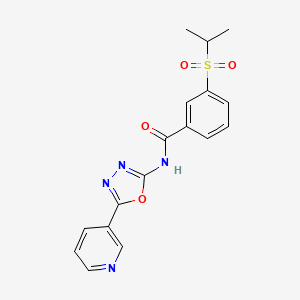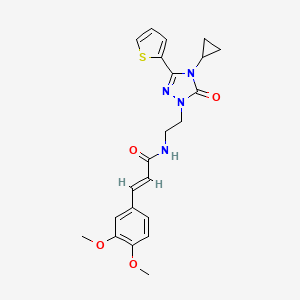
N-(3-chloro-4-fluorophenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-fluorophenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as JNJ-1930942 and has been studied extensively for its ability to modulate the activity of certain ion channels in the brain.
Mécanisme D'action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide involves the inhibition of the TRPV1 ion channel. This ion channel is involved in pain perception, and its inhibition leads to a reduction in pain sensation. Additionally, this compound has been shown to have anxiolytic effects, likely due to its ability to modulate the activity of certain neurotransmitter systems in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. As mentioned, this compound inhibits the TRPV1 ion channel, leading to a reduction in pain sensation. Additionally, this compound has been shown to modulate the activity of certain neurotransmitter systems in the brain, leading to anxiolytic effects. This compound has also been shown to have anti-inflammatory effects, likely due to its ability to inhibit the activity of the TRPV1 ion channel.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-chloro-4-fluorophenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide in lab experiments is its specificity for the TRPV1 ion channel. This allows for targeted investigations into the role of this ion channel in pain perception and other physiological processes. However, one limitation of using this compound is its potential toxicity. High doses of this compound have been shown to be toxic to cells, which may limit its use in certain experiments.
Orientations Futures
There are a number of future directions for research involving N-(3-chloro-4-fluorophenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide. One area of interest is its potential use as a pain reliever. Further investigations into the mechanism of action of this compound may lead to the development of new pain medications. Additionally, there is potential for the use of this compound in the treatment of anxiety disorders. Future research may also investigate the potential use of this compound in the treatment of other conditions, such as inflammation and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of N-(3-chloro-4-fluorophenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide involves the reaction of 3-chloro-4-fluoroaniline with propargyl bromide in the presence of a palladium catalyst. The resulting product is then reacted with piperidine-2-carboxylic acid to yield the final compound. This synthesis method has been optimized to produce high yields of pure this compound.
Applications De Recherche Scientifique
N-(3-chloro-4-fluorophenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide has been studied extensively for its potential therapeutic applications. One of the main areas of research has been its ability to modulate the activity of certain ion channels in the brain. Specifically, this compound has been shown to inhibit the activity of the TRPV1 ion channel, which is involved in pain perception. This has led to investigations into the potential use of this compound as a pain reliever.
Propriétés
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1-prop-2-ynylpiperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClFN2O/c1-2-8-19-9-4-3-5-14(19)15(20)18-11-6-7-13(17)12(16)10-11/h1,6-7,10,14H,3-5,8-9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNHKIAHOGHMFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCCCC1C(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2839674.png)
![N-ethyl-2-[4-(4-iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine](/img/structure/B2839675.png)
![2-[(2-Hydroxyethyl)(pyrimidin-2-yl)amino]ethan-1-ol](/img/structure/B2839677.png)
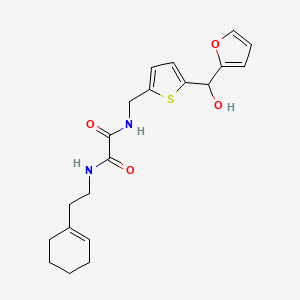
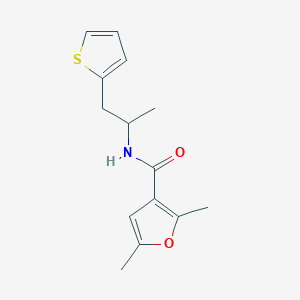
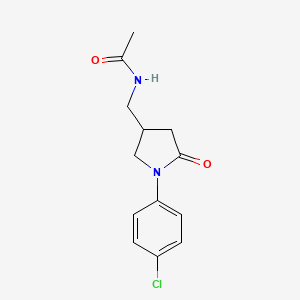
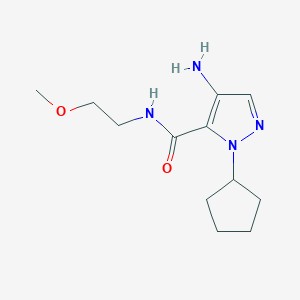

![1-[(4-Chlorophenyl)methyl]-4-(4-chlorophenyl)sulfonyl-4-piperidinecarboxylic acid ethyl ester](/img/structure/B2839685.png)

